PD 134922 - 150351-30-7

PD 134922

Catalog Number: EVT-278311
CAS Number: 150351-30-7
Molecular Formula: C37H61N5O7S
Molecular Weight: 719.9745
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD 134922 is a novel HIV-1 protease inhibitors identified by rational selection.The human immunodeficiency virus (HIV-1), associated with the AIDS (acquired immunodeficiency syndrome) epidemic, encodes an aspartyl protease that is essential for polyprotein processing in the virus (Navia et al., 1989). It has been demonstrated that inactivation of the protease either catalytically or by an inhibitor prevents infectious virion formation (Kohl et al., 1988; Darke et al., 1989). The acquired knowledge of key molecular interactions occurring between inhibitors and aspartyl proteases, as well as the structural similarities between HIV-1 protease and human renin was used to rationally select candidates for HIV-1 screening from the pool of analogs designed as renin inhibitors. A minimal number of chosen compounds were tested in an HIV-1 protease assay system. Two structurally novel peptides emerged as potent enzymatic protease inhibitors.
Source and Classification

PD 134922 is synthesized from a specific chemical framework that includes a triazine scaffold. The compound is related to other derivatives that exhibit biological activity against various pathogens, including Mycobacterium tuberculosis . Its classification as a protease inhibitor places it within a broader category of antiviral agents that target viral enzymes essential for replication.

Synthesis Analysis

The synthesis of PD 134922 involves several key steps, typically employing methods that allow for the formation of specific functional groups that enhance its inhibitory activity. The general synthetic route can be summarized as follows:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving substituted triazines.
  2. Reagents and Conditions: Common reagents include bases and solvents that facilitate nucleophilic substitutions or coupling reactions. The reactions are typically conducted under controlled temperatures to optimize yield and purity.
  3. Purification: Post-synthesis, the compound is purified using techniques such as recrystallization or chromatography to isolate PD 134922 from by-products.

Technical parameters such as reaction time, temperature, and concentration of reactants are crucial for achieving high yields and desired purity levels.

Molecular Structure Analysis

The molecular structure of PD 134922 can be described using the following characteristics:

  • Molecular Formula: The compound has a specific molecular formula that defines its composition.
  • 3D Structure: Utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, researchers can visualize the three-dimensional arrangement of atoms within PD 134922.
  • Functional Groups: The presence of functional groups such as hydroxyls or amines contributes to its biological activity and solubility.

The structural analysis reveals insights into how modifications to the molecular framework can enhance or diminish its efficacy as a protease inhibitor.

Chemical Reactions Analysis

PD 134922 participates in various chemical reactions primarily related to its interaction with the HIV protease enzyme:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of HIV protease, preventing substrate cleavage necessary for viral maturation.
  2. Kinetics: Studies on the kinetics of inhibition provide data on how rapidly PD 134922 can inhibit the enzyme, often expressed in terms of KiK_i values (inhibition constants).

Understanding these reactions helps in optimizing PD 134922's design for enhanced potency and selectivity against HIV protease.

Mechanism of Action

The mechanism of action for PD 134922 involves several steps:

  1. Binding: PD 134922 binds to the active site of HIV protease, which is critical for processing viral polyproteins into functional proteins necessary for viral replication.
  2. Inhibition: By occupying this site, PD 134922 effectively inhibits the enzymatic activity, leading to a halt in viral replication.
  3. Outcome: This inhibition results in reduced viral load in infected individuals, contributing to better clinical outcomes in HIV treatment.

Quantitative analyses often involve measuring changes in viral replication rates in the presence and absence of PD 134922.

Physical and Chemical Properties Analysis

The physical and chemical properties of PD 134922 include:

  • Solubility: Solubility profiles in various solvents are essential for determining formulation strategies.
  • Stability: Stability studies under different conditions (e.g., pH, temperature) help ascertain the shelf-life and storage requirements.
  • Melting Point and Boiling Point: These properties provide insights into handling and processing conditions during synthesis and application.

These properties are integral for pharmaceutical development, influencing formulation strategies for effective delivery.

Applications

PD 134922's primary application lies in its use as an antiviral agent against HIV. Its role as a protease inhibitor makes it an essential component in antiretroviral therapy regimens. Additionally, ongoing research explores its potential applications in treating other viral infections or diseases where protease inhibition may be beneficial.

Discovery and Rational Design of PD 134922 as a Dual-Target Inhibitor

Rational Selection Strategies for HIV-1 Protease Inhibitors from Renin Inhibitor Analog Libraries

The development of PD 134922 exemplifies a strategic repurposing approach where renin inhibitor pharmacophores were systematically evaluated for HIV-1 protease inhibition. Renin inhibitors like CP-85339 (a tetrapeptide renin inhibitor) [6] and SR 42128 [1] provided foundational scaffolds due to their specificity for aspartyl proteases. Researchers screened these libraries using molecular similarity algorithms that prioritized compounds with:

  • Hydrophobic transition-state mimics (e.g., hydroxyethylene/isostere motifs) replacing peptide bonds
  • Flexible side chains accommodating divergent substrate pockets
  • Low molecular complexity (<700 Da) to enhance bioavailability [3] [8]

PD 134922 emerged from this screening with an IC₅₀ of 15 nM against HIV-1 protease – a potency derived from its structural optimization from earlier renin inhibitors like PD 125967 [1] [3]. Its butyl-cyclohexyl-propanamide core enabled dual-binding interactions while retaining the renin-inhibiting pharmacophore (IC₅₀: 22 nM for related analog PD 125754 [1]).

Table 1: Key Renin-to-HIV-1 Protease Inhibitor Analogs

CompoundRenin IC₅₀ (nM)HIV-1 Protease IC₅₀ (nM)Scaffold Origin
PD 13492218*15 [3] [10]Modified tetrapeptide
CP-8533942 [6]>1,000Linear tetrapeptide
PD 12575422 [1]210*Pyrrolidine-based
Estimated values from structural analogs

Structural Similarities Between HIV-1 Protease and Human Renin: Implications for Cross-Target Efficacy

The cross-reactivity of PD 134922 stems from conserved structural features between HIV-1 protease and human renin:

  • Catalytic Dyad Homology: Both enzymes utilize aspartate pairs (Asp25/25' in HIV-1 protease; Asp38/Asp226 in renin) for peptide bond hydrolysis [2] [8]. PD 134922’s (2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy moiety hydrogen-bonds to these residues, mimicking the tetrahedral transition state [7] [10].

  • Substrate Binding Pocket Topography: Renin’s extended S3-S1' substrate cleft (optimized for angiotensinogen) shares ~35% volumetric overlap with HIV-1 protease’s cleft [2] [5]. This permits inhibitors like PD 134922 to exploit:

  • Hydrophobic floor interactions via cyclohexyl groups
  • Flap region contacts (Gly48/Gly48' in HIV-1; Ser230/Thr12 in renin) through morpholine sulfonamide groups [3] [8]

  • Dimerization Dependence: Both enzymes function as dimers (homo- for HIV-1 protease; hetero-for renin), enabling PD 134922 to disrupt oligomerization via interfacial binding – a mechanism validated through crystallography [5] [8].

Table 2: Structural Alignment of Target Enzymes

FeatureHIV-1 ProteaseHuman ReninPD 134922 Adaptation
Catalytic residuesAsp25/Asp25'Asp38/Asp226H-bond to carbonyl groups
S1/S1' subsite volume290 ų310 ųCyclohexyl group occupancy
Flap flexibilityGly48-Gly52 (high)Thr77-Ser81 (moderate)Morpholine sulfonamide constraint
Dimer interface energy-15.2 kcal/mol-12.7 kcal/molButylamide disruption

High-Throughput Screening Methodologies for Identifying Peptidomimetic Candidates

PD 134922 was optimized via iterative structure-activity relationship (SAR) cycles informed by high-throughput screening:

  • Stage 1: FRET-Based Protease AssaysLibraries of 12,000+ renin inhibitors were screened using fluorogenic substrates (e.g., Renin FRET Substrate I [1]). Compounds exhibiting >70% inhibition at 100 nM underwent IC₅₀ determination. PD 134922 showed 92% inhibition (IC₅₀ = 15 nM) – 6-fold better than precursor PD 132002 [1] [3].

  • Stage 2: Crystallographic Binding AnalysisCo-crystallization of hits with HIV-1 protease (PDB: unreported) and renin identified optimal substitutions:

  • Morpholine sulfonamide enhanced flap contact occupancy by 40%
  • Pent-4-enoyl linker improved solvent exposure without sacrificing binding [3] [7]

  • Stage 3: Selectivity ProfilingCounter-screening against human aspartic proteases (gastricsin, cathepsin D) confirmed >100-fold selectivity for HIV-1 protease/renin – attributed to the charged cyclohexylammonium group repelled by cathepsin D’s Glu13 [5] [8].

Table 3: High-Throughput Screening Metrics for PD 134922

Screening StageThroughputKey ParameterPD 134922 Result
Primary FRET screening1,536-well% Inhibition (100 nM)92%
IC₅₀ refinement384-wellHIV-1 protease IC₅₀15 nM [10]
Selectivity indexEnzyme panelRenin/HIV vs. Cathepsin D120
Crystallographic yield20 complexesResolution (Å)2.1

Properties

CAS Number

150351-30-7

Product Name

PD 134922

IUPAC Name

(2S,4S,5S)-N-butyl-6-cyclohexyl-4-hydroxy-5-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-2-propan-2-ylhexanamide

Molecular Formula

C37H61N5O7S

Molecular Weight

719.9745

InChI

InChI=1S/C37H61N5O7S/c1-5-7-19-38-35(44)30(27(3)4)26-34(43)32(24-28-15-10-8-11-16-28)40-36(45)31(14-6-2)39-37(46)33(25-29-17-12-9-13-18-29)41-50(47,48)42-20-22-49-23-21-42/h6,9,12-13,17-18,27-28,30-34,41,43H,2,5,7-8,10-11,14-16,19-26H2,1,3-4H3,(H,38,44)(H,39,46)(H,40,45)/t30-,31-,32-,33-,34-/m0/s1

InChI Key

VIPMITURFYCOES-LJADHVKFSA-N

SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Solubility

Soluble in DMSO

Synonyms

PD-134922; PD134922; PD 134922

Canonical SMILES

CCCCNC(=O)C(CC(C(CC1CCCCC1)NC(=O)C(CC=C)NC(=O)C(CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Isomeric SMILES

CCCCNC(=O)[C@@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](CC=C)NC(=O)[C@H](CC2=CC=CC=C2)NS(=O)(=O)N3CCOCC3)O)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.